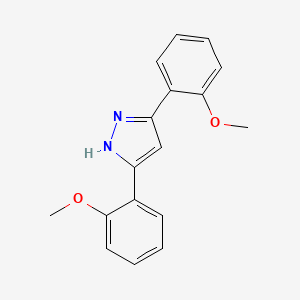
tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate, also known as TBOP, is a piperidine derivative that has been used in scientific research. It is a white solid with a melting point of 121-123 °C, and is soluble in both water and organic solvents. TBOP is used in a variety of laboratory experiments, including those involving enzyme inhibition, protein-ligand binding, and drug metabolism.
Mécanisme D'action
Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate also binds to the target proteins of drugs, preventing the drugs from binding and exerting their effects. Finally, tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate can be used to study drug metabolism in the liver, as it can be used to inhibit the enzymes involved in drug metabolism.
Biochemical and Physiological Effects
tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, including increased muscle contraction, increased heart rate, and increased alertness.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize and is soluble in both water and organic solvents, making it easy to use in a variety of experiments. It is also relatively stable, making it suitable for long-term storage. However, tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate is not very selective, meaning that it can inhibit multiple enzymes and proteins, making it difficult to study specific targets.
Orientations Futures
Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate has a variety of potential future applications. For example, it could be used to study the effects of drugs on the brain, as it can be used to inhibit the breakdown of acetylcholine. It could also be used to study the binding of drugs to their targets, as well as to study the metabolism of drugs in the liver. Additionally, tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate could be used to study the effects of other neurotransmitters, such as dopamine and serotonin. Finally, tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate could be used to develop new inhibitors of acetylcholinesterase, which could be used to treat diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate can be synthesized by a variety of methods. One method involves the reaction of piperidine-1-carboxylic acid with tert-butyl bromide in the presence of potassium carbonate. The reaction is carried out at room temperature for one hour, and then the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
Tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate has also been used to study the binding of drugs to their targets, and to study drug metabolism in the liver.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate with 5-oxopiperazine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(chloromethyl)piperidine-1-carboxylate", "5-oxopiperazine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-oxopiperazine to a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate in a suitable solvent", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
2353074-20-9 |
Nom du produit |
tert-butyl 4-(5-oxopiperazin-2-yl)piperidine-1-carboxylate |
Formule moléculaire |
C14H25N3O3 |
Poids moléculaire |
283.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



